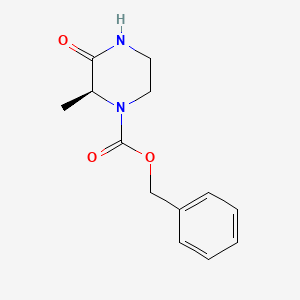

(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOPZRYPDFSHOY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801151210 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-22-4 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, phenylmethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801151210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Introduction

The piperazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] These six-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability, making them ideal frameworks for drug design.[3] The introduction of chirality into the piperazinone core further expands its chemical space, allowing for the development of highly specific and potent therapeutic agents. The stereochemistry of these molecules is often critical for their pharmacological activity, as different enantiomers can exhibit vastly different interactions with biological targets.[4][5]

(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a valuable chiral building block that incorporates these key features. Its structure, derived from the natural amino acid L-alanine, provides a defined stereocenter crucial for enantioselective synthesis in drug discovery programs. This guide presents a detailed, field-proven synthetic pathway for this target molecule, emphasizing the rationale behind experimental choices, providing robust protocols, and offering insights into potential challenges. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for this compound is devised through a retrosynthetic analysis that disconnects the piperazinone ring at its constituent amide bond. This approach identifies a linear N-alkoxycarbonylaminoethyl-substituted amino acid ester as the key precursor.

Caption: Retrosynthetic disconnection of the target piperazinone.

This disconnection strategy leads to a convergent and efficient forward synthesis based on three primary steps:

-

Synthesis of a Cbz-protected aminoethyl halide: A stable and reactive electrophile is prepared to introduce the N1-C6-C5 portion of the ring.

-

Stereospecific N-alkylation: The chiral center is introduced by alkylating an L-alanine ester, ensuring the desired (S)-configuration is maintained.

-

Intramolecular Cyclization: The final piperazinone ring is formed through an efficient intramolecular nucleophilic acyl substitution.

This pathway is advantageous as it utilizes readily available starting materials, establishes the stereocenter early in the sequence, and involves robust, high-yielding reactions.

Detailed Synthetic Pathway and Mechanistic Insights

The overall synthetic workflow is illustrated below. Each step is subsequently detailed with experimental protocols and scientific rationale.

Caption: Overall workflow for the synthesis of the target molecule.

Step 1: Synthesis of N-(2-bromoethyl)carbamic acid benzyl ester

The synthesis begins with the protection of 2-bromoethylamine with a benzyloxycarbonyl (Cbz) group. The Cbz group is selected for its stability under the conditions of the subsequent alkylation step and its role as the precursor to the final N1-benzyl carboxylate moiety in the target molecule.

-

Causality of Experimental Choices: The Schotten-Baumann reaction conditions, using a biphasic system or an aqueous solution with a base like sodium carbonate, are ideal for this transformation. The base neutralizes the HBr byproduct and the hydrobromide salt of the starting material, allowing the free amine to act as a nucleophile. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermicity and minimize potential side reactions of the benzyl chloroformate reagent.

Step 2: Synthesis of Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate

This crucial step establishes the chiral center of the molecule through a nucleophilic substitution (SN2) reaction. The amino group of L-alanine methyl ester acts as the nucleophile, displacing the bromide from the electrophile synthesized in Step 1.

-

Causality of Experimental Choices:

-

Substrate: L-alanine methyl ester is used instead of the free acid to prevent the acidic proton from quenching the base and to avoid competitive O-alkylation. The ester group will later serve as the electrophilic site for cyclization.

-

Base: A mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is employed. Stronger bases could lead to racemization at the α-carbon of the alanine ester or promote elimination side reactions.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 mechanism.

-

Temperature: The reaction is run at an elevated temperature (reflux) to ensure a reasonable reaction rate, but careful monitoring is required to prevent racemization.

-

Step 3: Intramolecular Cyclization

The final ring-forming step is an intramolecular nucleophilic acyl substitution. The secondary amine of the linear precursor attacks the carbonyl carbon of the methyl ester, leading to the formation of the six-membered piperazinone ring and the elimination of methanol.

-

Causality of Experimental Choices: This cyclization is typically achieved by heating the precursor in a high-boiling point, non-polar solvent such as toluene or xylene. The high temperature provides the necessary activation energy for the intramolecular reaction. The reaction can be driven to completion by removing the methanol byproduct, for example, by using a Dean-Stark apparatus, although this is often not necessary. The formation of the thermodynamically stable six-membered lactam ring is the primary driving force for this transformation.

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromoethyl)carbamic acid benzyl ester

-

To a stirred suspension of 2-bromoethylamine hydrobromide (10.0 g, 48.8 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium carbonate (15.5 g, 146.4 mmol).

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add benzyl chloroformate (8.3 mL, 58.6 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water (100 mL) and extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(2-bromoethyl)carbamic acid benzyl ester as a colorless oil.

Protocol 2: Synthesis of Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate

-

To a solution of L-alanine methyl ester hydrochloride (5.0 g, 35.8 mmol) in acetonitrile (150 mL), add anhydrous potassium carbonate (12.4 g, 89.5 mmol).

-

Add N-(2-bromoethyl)carbamic acid benzyl ester (9.2 g, 35.8 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16-24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the combined filtrates under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of this compound

-

Dissolve methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate (8.0 g, 27.0 mmol) in toluene (200 mL).

-

Heat the solution to reflux (approx. 111 °C) and maintain for 12-18 hours. The progress of the cyclization can be monitored by observing the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white to off-white solid.

Data Summary and Characterization

The following table summarizes typical results obtained through this synthetic pathway. Actual yields may vary based on reaction scale and purification efficiency.

| Step | Compound Name | Starting Material | Mol. Weight | Typical Yield (%) | Purity (by HPLC) | Key Analytical Data |

| 1 | N-(2-bromoethyl)carbamic acid benzyl ester | 2-Bromoethylamine·HBr | 258.11 | 85-95% | >97% | ¹H NMR conforms to structure |

| 2 | Methyl (S)-2-((2-((benzyloxy)carbonyl)amino)ethyl)aminopropanoate | L-Alanine methyl ester | 296.34 | 75-85% | >95% | ¹H NMR, ¹³C NMR, MS (ESI+) |

| 3 | This compound | Linear Precursor | 248.28 | 80-90% | >98% | m.p., [α]D, ¹H NMR, ¹³C NMR, HRMS |

Conclusion

This guide provides a comprehensive and technically robust pathway for the synthesis of this compound. By breaking down the synthesis into logical, well-understood chemical transformations, this protocol offers a reliable method for accessing this important chiral building block. The emphasis on the rationale behind the choice of reagents and conditions equips researchers with the necessary understanding to troubleshoot and adapt the synthesis as needed. The successful application of this pathway will enable the efficient production of the title compound, facilitating further research and development in the critical field of medicinal chemistry.

References

Spectroscopic data for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Introduction

This compound (CAS No: 1373232-22-4) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] As a sophisticated building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[4] Its rigid, stereodefined scaffold allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules with high target specificity and efficacy.

The unambiguous structural confirmation and purity assessment of such intermediates are paramount to the success of a synthetic campaign and the ultimate quality of an active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive data required for this characterization. This technical guide offers a comprehensive examination of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and are intended to equip researchers, scientists, and drug development professionals with a robust framework for its identification and quality control.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and data integrity. The following is a standard operating procedure for acquiring high-quality NMR data for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for molecules of this type and its well-defined residual solvent peak for chemical shift referencing.[5][6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series). Higher fields provide better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.

-

¹H NMR Acquisition:

-

Temperature: 298 K.

-

Referencing: Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.[6]

-

Parameters: Acquire data with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Referencing: Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[5]

-

Parameters: Acquire data with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds to ensure proper C=O signal detection.

-

¹H NMR Data and Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ), multiplicities, coupling constants (J), and integrations are summarized below. These values are predicted based on analyses of structurally similar piperazine derivatives and benzyl carbamates.[5][6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H10, H11, H12 (Aromatic) | 7.30 - 7.45 | Multiplet (m) | - | 5H |

| H8 (Benzylic CH₂) | 5.15 - 5.25 | Singlet (s) or AB quartet | - | 2H |

| N-H (Amide) | ~6.0 - 7.0 | Broad Singlet (br s) | - | 1H |

| H2 | ~4.40 - 4.50 | Quartet (q) | ~7.0 | 1H |

| H5a, H6a | ~3.80 - 4.20 | Multiplet (m) | - | 2H |

| H5b, H6b | ~3.20 - 3.60 | Multiplet (m) | - | 2H |

| H(Me) | ~1.45 | Doublet (d) | ~7.0 | 3H |

Interpretation:

-

Aromatic Region (δ 7.30-7.45): The five protons of the benzyl group phenyl ring appear as a complex multiplet, a characteristic signature for a monosubstituted benzene ring.

-

Benzylic Protons (δ 5.15-5.25): The two protons of the benzylic methylene (C8) are chemically equivalent and appear as a singlet. In some chiral environments or different solvents, they may become diastereotopic and appear as an "AB quartet". Their downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Amide Proton (δ ~6.0-7.0): The N-H proton of the lactam functionality typically appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent.

-

Piperazine Ring Protons (δ 3.20-4.50): The protons on the piperazine ring present a complex pattern. The methine proton at the chiral center (H2) is expected to be a quartet due to coupling with the adjacent methyl protons. The remaining four protons on C5 and C6 are diastereotopic and will appear as complex, overlapping multiplets.

-

Methyl Protons (δ ~1.45): The three protons of the methyl group at C2 appear as a clean doublet, resulting from coupling to the single adjacent proton (H2). This doublet is a key identifier for the 2-methyl substitution pattern.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C3 (Amide C=O) | ~168.0 |

| C7 (Carbamate C=O) | ~155.5 |

| C9 (Aromatic, ipso) | ~135.8 |

| C10, C11, C12 (Aromatic) | 128.0 - 129.0 |

| C8 (Benzylic CH₂) | ~67.5 |

| C2 | ~55.0 |

| C5, C6 | 40.0 - 48.0 |

| C2-Me | ~16.0 |

Interpretation:

-

Carbonyl Carbons (δ > 150): Two distinct carbonyl signals confirm the presence of both the amide (C3, ~168.0 ppm) and the carbamate (C7, ~155.5 ppm) functionalities.[5] The amide carbonyl is typically further downfield.

-

Aromatic Carbons (δ 128-136): Four signals are expected for the six aromatic carbons due to symmetry, with the ipso-carbon (C9) being the most deshielded.

-

Benzylic Carbon (C8, δ ~67.5): This signal is characteristic of the benzylic carbon attached to the carbamate oxygen.

-

Aliphatic Carbons (δ 15-60): The signals for the piperazine ring carbons (C2, C5, C6) and the methyl group appear in the upfield region. The chiral center carbon (C2) is found around 55.0 ppm, while the methyl carbon (C2-Me) appears at approximately 16.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid or liquid samples without extensive preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[7]

-

Sample Analysis: Place a small amount of the neat compound directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Record the sample spectrum over a wavenumber range of 4000-400 cm⁻¹.[7] The final spectrum is presented in terms of transmittance or absorbance.

IR Data and Interpretation

The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds. The key vibrational frequencies are tabulated below, with interpretations based on established correlation tables and data from similar piperazine structures.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3250 | N-H Stretch | Amide |

| ~3030 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1710 | C=O Stretch | Carbamate |

| ~1685 | C=O Stretch | Amide (Lactam) |

| 1450 - 1600 | C=C Bends | Aromatic Ring |

| ~1250 | C-N Stretch | Amine/Amide |

Interpretation:

-

N-H Stretching (~3250 cm⁻¹): A moderately strong, somewhat broad peak in this region is a clear indication of the N-H bond in the secondary amide (lactam) ring.

-

C=O Stretching (~1710 and ~1685 cm⁻¹): The presence of two distinct and strong carbonyl absorption bands is the most telling feature of the IR spectrum. The higher frequency band (~1710 cm⁻¹) is assigned to the carbamate (Cbz) carbonyl, while the lower frequency band (~1685 cm⁻¹) corresponds to the amide carbonyl. This separation is a definitive diagnostic feature.

-

C-H Stretching (2850-3030 cm⁻¹): Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the piperazine ring and methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the topic compound, minimizing premature fragmentation and clearly showing the molecular ion. Time-of-Flight (TOF) analysis provides high-resolution mass data.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An ESI-TOF mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass range of m/z 50-500.

MS Data and Fragmentation Analysis

The analysis confirms the molecular formula and provides structural clues from fragmentation.

| m/z (predicted) | Ion Formula | Description |

| 249.1234 | [C₁₃H₁₇N₂O₃]⁺ | Protonated molecular ion ([M+H]⁺) |

| 271.1053 | [C₁₃H₁₆N₂O₃Na]⁺ | Sodiated molecular ion ([M+Na]⁺) |

| 157.0972 | [C₈H₁₃N₂O]⁺ | Fragment from loss of benzyloxy group (C₇H₇O) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |

Molecular Formula: C₁₃H₁₆N₂O₃ Exact Mass: 248.1161 g/mol Monoisotopic Mass: 248.11609 Da

Proposed Fragmentation Pathway

Under ESI conditions, the primary fragmentation event often involves the cleavage of the labile benzyl-oxygen bond of the Cbz protecting group.

Caption: Proposed major fragmentation pathways for this compound in ESI-MS.

Interpretation:

-

Molecular Ion Peak: The most critical data point is the high-resolution mass of the protonated molecular ion ([M+H]⁺) at m/z 249.1234, which confirms the elemental composition of C₁₃H₁₆N₂O₃.

-

Tropylium Ion (m/z 91.05): The observation of a strong signal at m/z 91 is a classic diagnostic peak for compounds containing a benzyl group.[8] It corresponds to the highly stable tropylium cation.

-

Other Fragments: Other fragmentation pathways, such as the loss of the entire benzyloxycarbonyl group or neutral loss of toluene, can provide further corroborating evidence for the assigned structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the stereochemical integrity of the chiral center. IR spectroscopy provides rapid confirmation of key functional groups, notably the distinct amide and carbamate carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound - CAS:1373232-22-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Virtual Tour [jnvlegal.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Chiral Purity Analysis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the determination of chiral purity for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing that enantiomeric purity is a critical quality attribute influencing a drug's safety and efficacy, this document details the underlying principles and a robust, field-proven methodology for its assessment.[1][2] We will delve into the rationale behind selecting High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase as the primary analytical technique. A detailed, step-by-step protocol for method development, validation, and sample analysis is provided, emphasizing the causality behind experimental choices to ensure reproducible and reliable results. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the stereochemical integrity of chiral pharmaceutical compounds.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Many drug molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] The human body, being a chiral environment, often interacts differently with each enantiomer.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[3]

This reality has led regulatory bodies like the FDA to strongly favor the development of single-enantiomer drugs over racemic mixtures.[1][2] Therefore, the ability to accurately quantify the enantiomeric purity (also expressed as enantiomeric excess, % ee) of a chiral active pharmaceutical ingredient (API) or intermediate is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.[4]

This compound (Figure 1) is a chiral building block whose stereochemical integrity is paramount for the synthesis of its downstream targets. This guide establishes a definitive analytical strategy for confirming its chiral purity.

Figure 1. Chemical Structure of this compound Image Credit: Structure rendered based on IUPAC name.

Foundational Principles: Synthesis and Analytical Strategy

Synthetic Considerations and Potential Impurities

The target molecule, this compound, is typically synthesized from a chiral precursor, such as (S)-alanine, to establish the desired stereocenter. A plausible synthetic route involves the reaction of (S)-alanine derivatives with ethylenediamine precursors, followed by cyclization and protection.

The primary chiral impurity of concern is the corresponding (R)-enantiomer, (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate.[5] The presence of this impurity can arise from two main sources:

-

Impurity in the Chiral Starting Material: The enantiomeric purity of the starting (S)-alanine derivative directly impacts the final product.

-

Racemization during Synthesis: Certain reaction conditions (e.g., harsh pH, elevated temperatures) can lead to the partial or complete racemization of the chiral center.

The Analytical Cornerstone: Chiral HPLC

While several techniques can assess chiral purity, such as NMR with chiral solvating agents[6], High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for its robustness, sensitivity, and resolving power.[7][8]

The mechanism of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] The differing stability of these complexes leads to a difference in retention time, allowing for their separation and quantification.[10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have become the primary choice for screening and method development due to their broad applicability.[9][11][12]

The workflow for establishing chiral purity is a systematic process, beginning with method development and culminating in routine analysis.

Field-Proven Protocol: Chiral HPLC Analysis

This section details a robust protocol for the separation and quantification of the (R)- and (S)-enantiomers of benzyl 2-methyl-3-oxopiperazine-1-carboxylate. The selection of a polysaccharide-based immobilized CSP is deliberate; these columns offer broad selectivity and are compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility and column longevity.[13][14]

Instrumentation and Materials

-

HPLC System: An HPLC or UPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chiral Column: Daicel CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or an equivalent immobilized polysaccharide-based column.[13]

-

Reagents: HPLC-grade n-hexane, ethanol, and 2-propanol (IPA).

-

Test Sample: this compound.

-

Racemic Standard: A 1:1 mixture of the (R)- and (S)-enantiomers. This is crucial for peak identification and for calculating the resolution factor during system suitability. If not commercially available, it can be synthesized under conditions known to cause racemization.

Detailed Experimental Workflow

Step 1: Preparation of Solutions

-

Mobile Phase: Prepare the mobile phase by mixing n-hexane and ethanol in the desired ratio (e.g., start with 80:20 v/v). Filter through a 0.45 µm filter and degas thoroughly. Causality: Normal phase chromatography with alcohol modifiers is highly effective for polysaccharide CSPs. The hexane/ethanol ratio is the primary lever for adjusting retention and resolution.[15]

-

Sample Diluent: Use a mixture of n-hexane and 2-propanol (e.g., 50:50 v/v). Causality: Using a stronger solvent than the mobile phase for the diluent ensures good peak shape and solubility.

-

Racemic Standard Solution: Accurately weigh and dissolve the racemic standard in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Test Sample Solution: Prepare the (S)-enantiomer sample in the same manner to a concentration of approximately 0.5 mg/mL.

Step 2: Chromatographic Method The following parameters provide a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Column | Daicel CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | Immobilized amylose-based CSP with high selectivity for a wide range of compounds.[14] |

| Mobile Phase | n-Hexane : Ethanol (80:20, v/v) | Starting condition; ratio can be optimized (e.g., 90:10 to 70:30) to achieve desired resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |

| Column Temp. | 25 °C | Provides stable and reproducible retention times. Temperature can be a tool for optimization if needed. |

| Detection | UV at 220 nm | Aromatic ring provides strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on detector response and concentration. |

Step 3: System Suitability Test (SST) Before analyzing any test samples, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the Racemic Standard Solution five or six times.

-

Evaluate the results against the acceptance criteria in the table below.

| SST Parameter | Acceptance Criterion | Purpose |

| Resolution (Rs) | Rs ≥ 2.0 between enantiomer peaks | Ensures baseline separation for accurate integration and quantification.[7] |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for both peaks | Confirms good peak symmetry, which is essential for accurate peak area determination. |

| % RSD of Peak Area | ≤ 2.0% for each enantiomer | Demonstrates the precision of the injection and detection system.[16] |

Step 4: Analysis and Peak Identification

-

Once the SST passes, inject the Racemic Standard Solution once, followed by the Test Sample Solution .

-

Identify the peaks. By comparing the chromatogram of the (S)-enantiomer sample to the racemic standard, the major peak in the test sample can be confirmed as the (S)-enantiomer. The smaller, corresponding peak is the undesired (R)-enantiomer.

Data Analysis and Interpretation

The chiral purity is expressed as the enantiomeric excess (% ee), which represents the excess of one enantiomer over the other. It is calculated from the peak areas in the chromatogram of the Test Sample Solution.

Calculation of Enantiomeric Excess (% ee):

% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100

Where:

-

AreaS = Peak area of the (S)-enantiomer

-

AreaR = Peak area of the (R)-enantiomer

The relationship between the raw chromatographic data and the final purity result is crucial for understanding the analysis.

Method Validation and Trustworthiness

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[17][18] Key validation parameters for a chiral purity method include:

-

Specificity: The ability to assess the desired enantiomer in the presence of the other. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0) between the enantiomers.[17]

-

Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be quantified with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio (S/N) of ≥ 10.[17]

-

Linearity: The method's ability to obtain results that are directly proportional to the concentration of the undesired enantiomer over a given range (e.g., from LOQ to 1.0% of the test concentration).

-

Precision: Assessed at multiple levels (repeatability, intermediate precision) to demonstrate the method's consistency. The relative standard deviation (%RSD) for the minor component is typically required to be ≤ 15%.[16][17]

-

Accuracy: The closeness of the test results to the true value, often determined by analyzing samples spiked with known amounts of the undesired enantiomer.

-

Robustness: Deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min) are made to show the method's reliability during normal usage.

Conclusion

The determination of chiral purity for intermediates like this compound is a critical, non-negotiable step in modern pharmaceutical development. The use of chiral HPLC with an immobilized polysaccharide-based stationary phase provides a highly selective, robust, and reliable method for this purpose. By following a systematic approach that includes rigorous method development, system suitability testing, and full validation, researchers and analytical scientists can ensure the stereochemical integrity of their compounds, thereby contributing to the development of safer and more effective medicines.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. veranova.com [veranova.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric purity: Significance and symbolism [wisdomlib.org]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. dujps.com [dujps.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ema.europa.eu [ema.europa.eu]

Topic: Stereoselective Synthesis of Chiral Piperazine Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] However, the vast majority of these pharmaceuticals feature substitution only at the nitrogen atoms, leaving the potential of stereochemically rich, carbon-substituted piperazines largely untapped.[1][2][4] The introduction of chirality at the carbon framework offers a gateway to exploring new chemical space, enhancing target specificity, and improving pharmacokinetic profiles. This technical guide provides a comprehensive overview of modern stereoselective strategies for accessing chiral piperazine derivatives. It delves into the mechanistic underpinnings of key methodologies, offers field-proven insights into experimental design, and provides detailed protocols for practical application. The guide is structured to serve as both a strategic overview for project planning and a practical handbook for laboratory execution.

The Strategic Imperative for Chiral C-Substituted Piperazines

The piperazine motif is the third most common nitrogen heterocycle in FDA-approved drugs, celebrated for its ability to confer favorable properties such as aqueous solubility and high oral bioavailability.[3][5] Drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscore its pharmacological significance.[2][3] Despite this, an analysis of piperazine-containing drugs reveals a striking lack of structural diversity, with approximately 80-83% of compounds substituted only at the N1 and N4 positions.[1][3][4]

The development of robust stereoselective methods to introduce substituents at the carbon atoms (C2, C3, C5, C6) is critical. Such methods unlock access to novel three-dimensional structures that can engage with biological targets in fundamentally new ways. The mandatory requirement for studying both enantiomers of a chiral drug further accentuates the need for efficient and reliable asymmetric syntheses.[1][2][4]

Core Methodologies in Stereoselective Synthesis

The synthesis of chiral piperazines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and scalability requirements.

Figure 1: Overview of major strategies for chiral piperazine synthesis.

Catalytic Asymmetric Methods

This approach is highly desirable as it uses a small amount of a chiral catalyst to generate large quantities of enantioenriched product.

The direct asymmetric hydrogenation of readily available pyrazines is one of the most efficient routes to chiral piperazines.[6] However, the high aromaticity of the pyrazine ring and catalyst poisoning by the nitrogen atoms present significant challenges.[6] A breakthrough strategy involves the in situ activation of pyrazines with alkyl halides to form pyrazinium salts. These salts are readily hydrogenated with high enantioselectivity using iridium catalysts paired with chiral ligands.[6][7]

-

Causality: The quaternization of one nitrogen atom breaks the aromaticity and renders the ring susceptible to hydrogenation. It also prevents that nitrogen from coordinating to and poisoning the metal catalyst.

-

Trustworthiness: This method has demonstrated broad substrate scope, including access to 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines with excellent enantiomeric excess (up to 96% ee) and diastereomeric ratios.[6]

A powerful method for constructing α-tertiary and α-secondary stereocenters involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones.[8][9] This strategy allows for the synthesis of highly enantioenriched piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[8][9]

-

Expertise: The use of differentially N-protected piperazin-2-ones is key, allowing for controlled alkylation. The choice of an electron-deficient PHOX (phosphinooxazoline) ligand is crucial for achieving high yields and enantioselectivities.[8][9]

-

Application: This methodology provides access to novel α-tertiary piperazines, enabling the exploration of previously inaccessible chemical space in drug discovery.[8]

The intramolecular hydroamination of specifically designed aminoalkene precursors offers a highly diastereoselective route to substituted piperazines.[1][10] Starting from amino acids, chiral cyclic sulfamidates can be synthesized and subsequently opened by a nucleophile to generate the aminoalkene substrate. The palladium-catalyzed cyclization proceeds with high diastereoselectivity to form trans-2,6-disubstituted piperazines.[1][2][10]

-

Insight: A notable finding from this work is that the resulting piperazine ring often adopts a twist-boat conformation rather than the typical chair, a consequence of avoiding A(1,3) strain.[1][2][10] This conformational preference can have significant implications for how the molecule interacts with biological targets.

Chiral Pool Synthesis

This strategy leverages the stereochemistry of readily available natural products, such as amino acids or carbohydrates, as starting materials.

A practical and scalable four-step synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids.[11] A key transformation is the aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl diphenyl sulfonium salt.[11] This approach has been validated on a multigram scale and is applicable to the synthesis of related chiral 1,4-diazepanes.[11]

Direct Asymmetric C-H Functionalization

Moving beyond cyclization strategies, the direct functionalization of a pre-existing piperazine ring is an attractive and atom-economical approach.

O'Brien and coworkers have developed a robust method for the direct, enantioselective functionalization of N-Boc piperazines.[3][12][13][14] The strategy relies on the deprotonation of an α-carbon using s-butyllithium (s-BuLi) in the presence of a chiral diamine ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[12][13] The resulting configurationally stable α-lithiated intermediate is then trapped with an electrophile.

-

Mechanistic Insight: Detailed mechanistic studies, including in situ IR spectroscopy, were crucial for optimizing this methodology. It was discovered that the choice of electrophile and the nature of the substituent on the distal nitrogen atom unexpectedly played a major role in determining both the yield and the enantioselectivity.[3][12][13]

-

Self-Validation: The methodology's reliability is showcased by its application to the synthesis of a key intermediate for the HIV protease inhibitor Indinavir and the stereoselective synthesis of trans-2,5- and trans-2,6-disubstituted piperazines.[12][13]

Data Summary and Comparative Analysis

The following tables summarize the performance of selected key methodologies, allowing for a direct comparison of their scope and efficiency.

Table 1: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts [6]

| Substrate (Pyrazine) | Activating Agent | Yield (%) | ee (%) | d.r. |

|---|---|---|---|---|

| 2-Phenyl- | BnBr | 95 | 95 | >20:1 |

| 2-(4-F-Ph)- | BnBr | 96 | 94 | >20:1 |

| 2,3-Diphenyl- | MeI | 93 | 94 | >20:1 |

| 2,3-Pentamethylene- | BnBr | 96 | 96 | >20:1 |

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [8][9]

| N-Protecting Groups | Allyl Group | Yield (%) | ee (%) |

|---|---|---|---|

| Boc, Cbz | Phenyl | 91 | 96 |

| Boc, Cbz | 2-Naphthyl | 92 | 96 |

| Boc, Cbz | Cyclohexyl | 89 | 97 |

| Boc, Cbz | Benzyl | 90 | 95 |

Experimental Protocols & Workflow Visualization

Providing reproducible protocols is essential for the practical application of these methods. Below is a representative protocol for the asymmetric lithiation-trapping of an N-Boc piperazine.

Protocol: Asymmetric Lithiation and Trapping of N-Boc-N'-(α-methylbenzyl)piperazine

This protocol is adapted from the work of O'Brien and coworkers for the synthesis of enantiopure α-substituted piperazines.[12][14]

References

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Role of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate in Asymmetric Synthesis: A Technical Guide

Introduction: Navigating the Landscape of Chiral Synthesis

In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and agrochemicals, chemists rely on a diverse toolkit of synthetic strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability and control.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal the desired chiral product.[1] This guide delves into the application of a specific and powerful chiral auxiliary, (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate , in the realm of asymmetric synthesis. This molecule, derived from the readily available amino acid L-alanine, offers a unique structural scaffold for achieving high levels of stereocontrol in the synthesis of valuable chiral building blocks, particularly α-amino acids.

This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the principles, applications, and practical considerations associated with the use of this chiral piperazinone auxiliary. We will explore its synthesis, its application in diastereoselective alkylation reactions, the mechanistic basis for the observed stereoselectivity, and the methods for its ultimate removal.

Core Principles: The Chiral Piperazinone Scaffold

The efficacy of this compound as a chiral auxiliary stems from its rigid, conformationally constrained cyclic structure. This rigidity is crucial for creating a well-defined steric environment that biases the approach of incoming reagents to one face of a prochiral enolate. The piperazin-2-one motif is a recognized privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals.[2][3]

The synthesis of this chiral auxiliary typically starts from L-alanine, a readily available and inexpensive chiral pool starting material. The key structural features that contribute to its function are:

-

The (S)-stereocenter at the 2-position: Derived from L-alanine, this is the primary source of chirality that directs the asymmetric transformation.

-

The methyl group at the 2-position: This substituent plays a crucial role in shielding one face of the enolate derived from the auxiliary.

-

The benzyloxycarbonyl (Cbz) group at the 1-position: This protecting group serves multiple purposes. It locks the conformation of the piperazine ring, contributes to the steric bias, and provides a handle for subsequent deprotection and cleavage of the auxiliary.[4]

-

The lactam carbonyl group at the 3-position: This carbonyl group allows for the formation of a prochiral enolate, which is the reactive intermediate in the key stereocontroling step.

Diastereoselective Alkylation: A Key Application

A primary application of this compound is in the diastereoselective alkylation of its enolate for the synthesis of α-substituted α-amino acids. The general workflow for this process is outlined below.

Figure 1: General workflow for asymmetric alkylation.

Mechanistic Insights into Stereoselectivity

The high diastereoselectivity observed in the alkylation of the enolate derived from this compound is a direct consequence of the conformational rigidity of the piperazine ring and the steric hindrance imparted by the substituents. A computational study on a similar 3-substituted-2-oxopiperazine system provides valuable insights into the origin of this stereocontrol.[5]

The enolate formation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates a planar enolate. The piperazine ring adopts a conformation where the methyl group at the C2 position effectively shields one face of the enolate. Consequently, the incoming electrophile (R-X) is directed to the opposite, less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. The benzyloxycarbonyl group at the N1 position further reinforces this conformational preference, contributing to the overall stereochemical outcome.[5] The balance between steric hindrance and the control of the piperazine ring's conformation is key to achieving high enantiofacial discrimination.[5]

Experimental Protocols: A Practical Guide

While specific, detailed experimental results for the diastereoselective alkylation of this compound are not extensively documented in publicly available literature, the following protocols are based on established procedures for similar chiral piperazinone and oxazolidinone auxiliaries and provide a strong starting point for researchers.[6]

Protocol 1: Acylation of the Chiral Auxiliary

This step attaches the prochiral substrate (in this case, an acetyl group) to the chiral auxiliary.

Materials:

-

This compound

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This is the key stereocenter-forming step.

Materials:

-

N-acetyl-(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (from Protocol 1)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-acetylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired final product (e.g., acid, ester, or alcohol).

Method A: Hydrolytic Cleavage to the Carboxylic Acid

Materials:

-

Alkylated product-auxiliary conjugate

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkylated conjugate in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of lithium hydroxide and hydrogen peroxide.

-

Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

The chiral auxiliary can be recovered from the aqueous layer.

-

Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

Method B: Reductive Cleavage to the Alcohol

Materials:

-

Alkylated product-auxiliary conjugate

-

Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF) or Diethyl ether, anhydrous

Procedure:

-

Dissolve the alkylated conjugate in anhydrous THF or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the reducing agent (e.g., LiBH₄) portion-wise.

-

Stir at 0 °C to room temperature until the reaction is complete.

-

Carefully quench the reaction by the dropwise addition of water, followed by a dilute acid.

-

Extract the product and the auxiliary, and separate them by chromatography or extraction.

Cleavage of the N-Cbz Group:

The benzyloxycarbonyl (Cbz) protecting group is typically removed by catalytic hydrogenolysis.[7]

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Stir vigorously until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected product.

Data Presentation: Expected Outcomes

While specific experimental data for the target auxiliary is limited in the literature, based on analogous systems, high diastereoselectivities can be expected.

Table 1: Expected Performance in Diastereoselective Alkylation

| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield |

| Methyl Iodide | > 95:5 | High |

| Benzyl Bromide | > 98:2 | High |

| Allyl Bromide | > 95:5 | Good to High |

| Isopropyl Iodide | > 90:10 | Moderate to Good |

Note: These are anticipated results based on the performance of similar chiral auxiliaries. Actual results may vary and require optimization.

Conclusion and Future Outlook

This compound represents a valuable and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-alanine, its rigid conformational nature, and its predictable mode of stereochemical induction make it an attractive tool for the synthesis of enantiomerically enriched compounds, particularly α-amino acids. The mechanistic understanding, grounded in computational studies, provides a solid foundation for its rational application and for the design of new, related auxiliaries.

Future research in this area may focus on expanding the scope of reactions in which this auxiliary can be employed, such as aldol additions, Michael additions, and cycloadditions. Furthermore, the development of more efficient and milder cleavage protocols will enhance its utility in complex total synthesis endeavors. For researchers in drug discovery and development, the ability to reliably and efficiently synthesize novel chiral building blocks using auxiliaries like this compound is paramount to accelerating the discovery of new therapeutic agents.

References

- 1. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benjamin-bouvier.fr [benjamin-bouvier.fr]

- 6. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Development of Novel Chiral Building Blocks

Abstract

The principle of chirality is fundamental to modern drug discovery, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological systems.[1][2] Enantiomers of the same drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3][4] This reality has propelled the demand for enantiomerically pure compounds, making the development of novel chiral building blocks a cornerstone of pharmaceutical research and development.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for discovering, synthesizing, and analyzing chiral building blocks. We will delve into the foundational pillars of accessing stereochemically defined molecules: tapping into nature's chiral pool, the logical separation of racemic mixtures, and the elegant approach of asymmetric synthesis. The discussion is grounded in field-proven insights, explaining the causality behind experimental choices and supported by detailed protocols, comparative data, and mechanistic diagrams to ensure both technical accuracy and practical utility.

The Chirality Mandate in Drug Development

Living systems are inherently chiral, composed of biomolecules like proteins and nucleic acids that exist in a single enantiomeric form.[1][2] This biological homochirality means that enzymes and receptors are stereoselective, often interacting preferentially with only one enantiomer of a chiral drug.[1][3] The enantiomer that elicits the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even cause harmful side effects, is the "distomer."[4]

The tragic case of thalidomide in the 1950s and 1960s serves as a stark reminder of this principle; while the (R)-enantiomer was an effective sedative, the (S)-enantiomer was found to be a potent teratogen.[2][7] This event catalyzed a paradigm shift in the pharmaceutical industry and led to stringent regulatory guidelines. In 1992, the U.S. Food and Drug Administration (FDA) issued policies requiring that the absolute stereochemistry of chiral drugs be established and that the pharmacological activities of individual enantiomers be characterized.[3][7][8] Consequently, the development of single-enantiomer drugs has become the industry standard, driving the critical need for robust methods to access enantiopure chiral building blocks.[9]

Core Strategies for Accessing Chiral Building Blocks

There are three principal strategies for obtaining enantiomerically pure compounds. The choice of strategy depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and the structural complexity of the target molecule.

Caption: High-level overview of the three primary pathways to obtain enantiopure chiral building blocks.

The Chiral Pool: Nature's Head Start

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, terpenes, and alkaloids.[10] Synthesizing a target molecule from a chiral pool starting material is often highly efficient because the stereocenter is pre-established.[10][11]

-

Rationale & Application: This strategy is ideal when the target molecule's stereochemistry and carbon skeleton are closely related to an abundant natural product. For example, L-amino acids are versatile starting points for synthesizing unnatural amino acids and chiral amines.[10]

-

Limitations: The diversity of available structures is limited to what nature provides. The synthesis may require numerous steps to modify the original scaffold, potentially compromising overall yield.

Resolution of Racemates: The Separation Strategy

When a chiral compound is synthesized without stereochemical control, it typically forms a 50:50 mixture of both enantiomers, known as a racemate. Resolution is the process of separating these enantiomers.[12][13]

-

Classical Chemical Resolution: This technique involves reacting the racemate with an enantiopure resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers.[13] Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography.[3] The resolving agent is then cleaved to yield the separated enantiomers. This method is scalable and has been a workhorse in the industry for decades.[12]

Caption: Workflow for classical chemical resolution via diastereomeric salt formation.

-

Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes, which catalyze reactions on only one enantiomer of a racemic substrate.[14][15] For instance, a lipase might selectively hydrolyze the ester of one enantiomer, allowing the resulting alcohol and the unreacted ester (the other enantiomer) to be easily separated. This approach offers high selectivity under mild, environmentally friendly conditions.[16][17]

-

Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical and preparative-scale separation.[13][18][19] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute as separate peaks.[19][20]

Asymmetric Synthesis: The Intentional Creation of Chirality

Asymmetric synthesis is often the most sophisticated and efficient strategy, as it aims to selectively create the desired enantiomer from a prochiral (non-chiral) starting material.[10][21] This is typically achieved using a chiral catalyst or a chiral auxiliary.

-

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst (e.g., a transition-metal complex with a chiral ligand or an organocatalyst) to generate a large quantity of an enantiomerically enriched product.[5][10] This method is highly atom-economical and is the preferred route for large-scale industrial synthesis. Landmark examples include the Noyori asymmetric hydrogenation for producing chiral alcohols and the Jacobsen epoxidation for creating chiral epoxides.[5]

Caption: Simplified catalytic cycle for an asymmetric transformation.

Experimental Protocols: From Synthesis to Analysis

A trustworthy protocol is a self-validating system. The following methodologies represent core workflows in the development of chiral building blocks.

Protocol 1: Catalytic Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes the synthesis of a chiral alcohol using a well-defined iridium catalyst, a method valued for its high efficiency and enantioselectivity.[10]

Objective: To produce an enantiomerically enriched secondary alcohol from a prochiral ketone.

Materials:

-

Prochiral ketone (e.g., 4-chromanone)

-

(S,S)-MsDPEN-Cp*Ir catalyst

-

Methanol (degassed)

-

High-pressure reactor equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

-

Charge the Reactor: To the reactor, add the prochiral ketone (1.0 mmol) and the (S,S)-MsDPEN-Cp*Ir catalyst (0.0002 mmol, Substrate:Catalyst ratio = 5000:1).[10]

-

Add Solvent: Add degassed methanol (5 mL) to dissolve the reactants.

-

Pressurize: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm H₂).

-

Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC if possible.

-

Workup: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product using flash column chromatography to isolate the chiral alcohol.

-

Analysis: Determine the enantiomeric excess (% ee) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound due to its robustness and accuracy.[18][22]

Objective: To quantify the ratio of two enantiomers in a sample and calculate the enantiomeric excess (% ee).

Materials:

-

Sample of the chiral compound

-

HPLC-grade solvents (e.g., Hexane, Isopropanol)

-

Chiral HPLC column (e.g., polysaccharide-based Chiralcel® or Chiralpak® column)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.[18] Filter the sample through a 0.45 µm syringe filter.

-

Method Development (if necessary): Select a chiral column known to be effective for the class of compound. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation (Resolution > 1.5) of the enantiomer peaks.[18]

-

System Setup: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min) and detector wavelength.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

Calculation of Enantiomeric Excess (% ee):

-

Integrate the area of each peak. Let the areas be A1 (major enantiomer) and A2 (minor enantiomer).

-

Calculate the % ee using the formula: % ee = [(A1 - A2) / (A1 + A2)] x 100

-

Data-Driven Decision Making: Comparative Analysis

Selecting the appropriate synthetic and analytical method is crucial for efficiency and success in drug development.

Table 1: Comparison of Core Strategies for Chiral Synthesis

| Strategy | Principle | Advantages | Disadvantages | Best Suited For |

| Chiral Pool | Utilizes naturally occurring enantiopure starting materials.[10] | Chirality is pre-defined; often inexpensive starting materials. | Limited structural diversity; may require lengthy synthetic routes. | Targets structurally similar to natural products (e.g., amino acids, sugars). |

| Resolution | Separation of a racemic mixture.[12][13] | Applicable to a wide range of compounds; well-established and scalable technologies (e.g., salt formation). | Theoretical maximum yield is 50% (unless the unwanted enantiomer is racemized); requires additional separation steps. | Situations where asymmetric synthesis is difficult or when both enantiomers are needed for biological testing. |

| Asymmetric Synthesis | Selective creation of one enantiomer from a prochiral substrate.[10] | High theoretical yield (up to 100%); highly atom-economical (catalytic versions); can generate novel structures. | Requires development of specific catalysts or auxiliaries; optimization can be time-consuming. | Large-scale production where efficiency and atom economy are paramount. |

Table 2: Comparison of Primary Analytical Methods for Chiral Purity Determination

| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | NMR Spectroscopy |

| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[18] | Similar to HPLC but uses supercritical CO₂ as the mobile phase.[18] | Differential migration in an electric field with a chiral selector. | Uses chiral shift reagents or solvating agents to induce chemical shift differences.[18] |

| Resolution (Rs) | > 1.5 for baseline separation.[18] | Generally higher than HPLC. | Unparalleled separation efficiency.[18] | Lower resolution; may not separate peaks fully. |

| Analysis Time | 10 - 30 minutes.[18] | 5 - 20 minutes (faster than HPLC).[18] | 5 - 20 minutes.[18] | Minutes per sample, but requires higher concentration. |

| Sensitivity (LOD) | ng/mL to µg/mL range.[18] | Similar to or better than HPLC. | Excellent (nanoliter sample volume).[18] | Lower sensitivity (mg scale). |

| Key Advantage | Gold standard; robust, versatile, wide availability of CSPs.[18] | High speed, reduced organic solvent consumption ("green" technique).[18] | Extremely high efficiency, minimal sample and solvent use.[18] | Provides structural information; accurate quantification without a reference standard. |

Conclusion

The discovery and development of novel chiral building blocks are indispensable for the advancement of modern pharmaceuticals. As regulatory standards become more stringent and the demand for safer, more effective drugs increases, a deep understanding of chiral synthesis and analysis is essential. By strategically employing the chiral pool, resolution techniques, and, most powerfully, asymmetric synthesis, researchers can efficiently access the enantiopure compounds that form the basis of next-generation therapeutics. The integration of robust synthetic protocols with precise analytical validation, as outlined in this guide, provides a reliable framework for navigating the complexities of stereochemistry and accelerating the journey from molecule to medicine.

References

- 1. drpress.org [drpress.org]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 7. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Chiral Building Blocks Selection - Enamine [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 14. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. pharmasalmanac.com [pharmasalmanac.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 20. Chiral analysis - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

Methodological & Application

Asymmetric synthesis of bioactive molecules using (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

An In-Depth Technical Guide to the Asymmetric Synthesis of Bioactive Molecules Utilizing (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Authored by: A Senior Application Scientist

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the application of the chiral auxiliary, this compound. We will explore its foundational principles, advantages, and provide detailed protocols for its use in the stereocontrolled synthesis of complex molecular architectures, particularly non-proteinogenic amino acids, which are pivotal in modern drug discovery.[1][2][3]

Introduction: The Imperative of Chirality in Bioactive Molecules